molecular formula C10H14N2O4S B1503558 Boc-DL-(2-thiazoyl)glycine

Boc-DL-(2-thiazoyl)glycine

Cat. No.: B1503558
M. Wt: 258.3 g/mol
InChI Key: XQXYOKWKBMIKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-(2-thiazoyl)glycine is a synthetic β-amino acid derivative characterized by a thiazole ring attached to the glycine backbone via a methylene group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enabling controlled deprotection during peptide synthesis. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, imparts unique electronic and steric properties, making this compound valuable in medicinal chemistry and peptide engineering. Its racemic (DL) form indicates equal proportions of D- and L-enantiomers, which may influence its applications in chiral environments .

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.3 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1,3-thiazol-2-yl)acetic acid

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-6(8(13)14)7-11-4-5-17-7/h4-6H,1-3H3,(H,12,15)(H,13,14)

InChI Key

XQXYOKWKBMIKMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=NC=CS1)C(=O)O

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Fmoc-DL-(2-thiazoyl)glycine

Key Differences :

  • Protecting Group : Fmoc (fluorenylmethyloxycarbonyl) vs. Boc. Fmoc is base-labile (removed with piperidine), whereas Boc requires acidic conditions (e.g., trifluoroacetic acid) .
  • Applications : Fmoc derivatives dominate solid-phase peptide synthesis (SPPS) due to compatibility with acid-sensitive resins. Boc-DL-(2-thiazoyl)glycine is better suited for solution-phase synthesis or scenarios requiring acid stability .
  • Cost and Availability: Fmoc-DL-(2-thiazoyl)glycine is commercially available (e.g., Santa Cruz Biotechnology, 500 mg for $999), while Boc derivatives may require custom synthesis .

Table 1: Comparison of Boc- and Fmoc-Protected Thiazoyl Glycine

Property This compound Fmoc-DL-(2-thiazoyl)glycine
Protecting Group Boc Fmoc
Deprotection Condition Acidic (e.g., TFA) Basic (e.g., piperidine)
Primary Application Solution-phase synthesis Solid-phase synthesis
Price (1 g) ~$1,874 (estimated) $1,874
Commercial Availability Limited Widely available

Boc-DL-(3-methylphenyl)glycine

Structural and Functional Contrasts :

  • Side Chain : A 3-methylphenyl group replaces the thiazole ring. The phenyl group is purely aromatic and hydrophobic, lacking the sulfur and nitrogen heteroatoms critical for hydrogen bonding or metal coordination .
  • Biological Relevance : Thiazole-containing analogs are more likely to engage in bioactivity (e.g., enzyme inhibition) due to heterocyclic interactions .

Table 2: Structural Comparison with Boc-DL-(3-methylphenyl)glycine

Feature This compound Boc-DL-(3-methylphenyl)glycine
Side Chain Thiazole (S, N heterocycle) 3-Methylphenyl (C, H only)
Polarity Moderate (heteroatoms) Low (hydrophobic)
Potential Interactions H-bonding, metal chelation van der Waals, π-π stacking

Other Glycine Derivatives

  • Boc-DL-(2-furyl)glycine : The furan ring (oxygen-containing) offers weaker electron-withdrawing effects compared to thiazole, altering reactivity in peptide coupling .

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